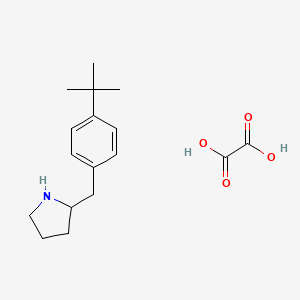![molecular formula C12H19N3 B1318020 [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953737-44-5](/img/structure/B1318020.png)
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry . This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 2-methylpiperidine with 3-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions may produce various piperidine derivatives .
Applications De Recherche Scientifique
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets and pathways in biological systems . The compound may act on neurotransmitter receptors or enzymes, leading to various physiological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Uniqueness
What sets [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine apart from these similar compounds is its unique combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
[2-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-2-3-8-15(10)12-11(9-13)6-4-7-14-12/h4,6-7,10H,2-3,5,8-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWSTMOQOLQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)


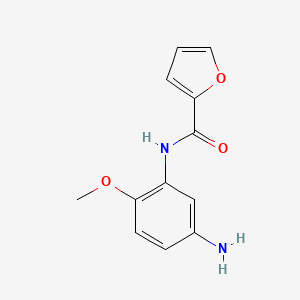
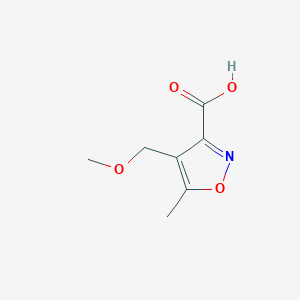
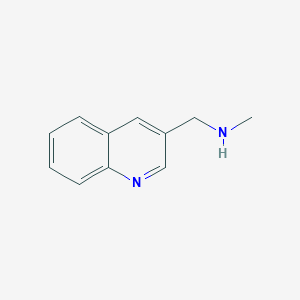

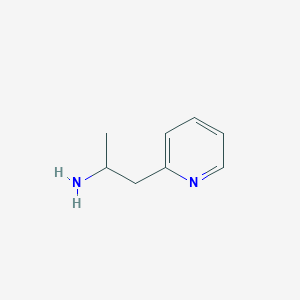
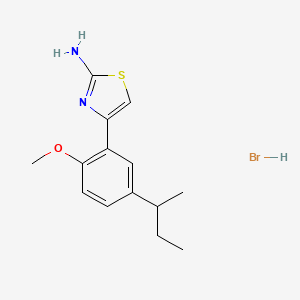
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)

